molecular formula C16H20N2O3S B15101555 N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide

Cat. No.: B15101555
M. Wt: 320.4 g/mol
InChI Key: FHCZVGDESIKQEU-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a morpholin-4-ylmethyl group and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide typically involves a multi-step process:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,5-dimethylthiophene with appropriate reagents under controlled conditions.

    Introduction of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group is introduced via a Mannich reaction, where formaldehyde, morpholine, and the thiophene derivative are reacted together.

    Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety is synthesized by reacting furan-2-carboxylic acid with appropriate amines under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and furan rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Electrophilic reagents (e.g., halogens) or nucleophilic reagents (e.g., amines) under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

    Structural Uniqueness: The combination of the thiophene, furan, and morpholine moieties in a single molecule provides unique chemical and biological properties.

    Functional Uniqueness:

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H20N2O3S/c1-11-12(2)22-16(17-15(19)14-4-3-7-21-14)13(11)10-18-5-8-20-9-6-18/h3-4,7H,5-6,8-10H2,1-2H3,(H,17,19)

InChI Key

FHCZVGDESIKQEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCOCC2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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